3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives are widely distributed in the natural environment and can be produced by a variety of bacteria .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-aminothiazoles are synthesized and characterized by techniques like FTIR and NMR . They are used as starting materials for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like NMR . The compound likely contains functional groups such as an amino group (NH2) and a carboxylic acid group (COOH).Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Similar compounds like 3-[(2-Aminoethyl)dithio]propionic acid have a molecular weight of 181.276 Da .Scientific Research Applications
Antibacterial Agents
Research into pyridonecarboxylic acids, which are chemically related to indole derivatives, highlights the synthesis and antibacterial activity of compounds with substituted cyclic amino groups. These compounds, including analogues like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have shown promising antibacterial properties, indicating the potential of indole derivatives in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Hydroxyindole-3-Carboxylic Acids
The synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles has been explored, showcasing the importance of these compounds in biology and medicine. This research provides a foundational understanding of the synthesis pathways that could be applicable to the study and manipulation of 3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride (Marchelli, Hutzinger, & Heacock, 1969).
Novel Synthesis Approaches
Studies have developed novel approaches for the synthesis of functionally substituted acylindoles, indicating the versatility of indole compounds in chemical synthesis and their potential applications in creating various biologically active molecules (Abdel-Motaleb et al., 2007).
Structural Analysis of Indole Derivatives
The crystal structure analysis of L-tryptophan derivatives, including hydrochloride and hydrobromide salts, provides insights into the molecular and crystal structures of these compounds. Understanding these structures is essential for exploring the scientific applications of indole derivatives, including this compound (Takigawa et al., 1966).
Medicinal Chemistry and Drug Design
The study of unusual amino acids in medicinal chemistry underscores the importance of such compounds, including indole derivatives, as building blocks in the synthesis of complex molecules and drugs. These compounds play a critical role in drug development due to their unique structural and functional properties (Blaskovich, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-4-3-8-6-13-10-5-7(11(14)15)1-2-9(8)10;/h1-2,5-6,13H,3-4,12H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOEBREGUMBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.